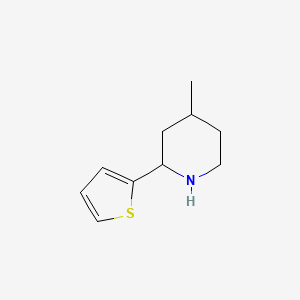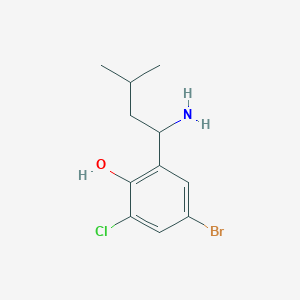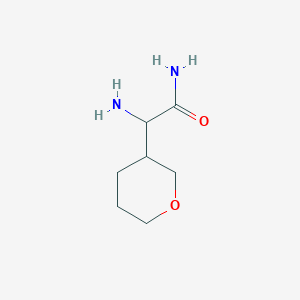
5-Bromo-1-(cyclopentylmethyl)-1H-1,2,4-triazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-1-(cyclopentylmethyl)-1H-1,2,4-triazol-3-amine is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a bromine atom at the 5-position and a cyclopentylmethyl group attached to the triazole ring. Triazole derivatives are known for their diverse biological activities and are widely used in various fields, including pharmaceuticals, agriculture, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-(cyclopentylmethyl)-1H-1,2,4-triazol-3-amine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbonyl compounds. For example, the reaction of hydrazine hydrate with an appropriate ketone or aldehyde can yield the triazole ring.
Bromination: The bromine atom can be introduced at the 5-position of the triazole ring using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions.
Introduction of the Cyclopentylmethyl Group: The cyclopentylmethyl group can be introduced through a nucleophilic substitution reaction using cyclopentylmethyl halides and a suitable base.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, solvents, and reaction conditions to enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-1-(cyclopentylmethyl)-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Cyclization Reactions: The triazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a suitable solvent and base.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.
Applications De Recherche Scientifique
5-Bromo-1-(cyclopentylmethyl)-1H-1,2,4-triazol-3-amine has several scientific research applications:
Pharmaceuticals: Triazole derivatives are known for their antifungal, antibacterial, and anticancer properties. This compound can be explored for its potential therapeutic applications.
Agriculture: Triazole compounds are used as fungicides and plant growth regulators. This compound may have applications in crop protection and enhancement.
Materials Science: Triazole derivatives are used in the synthesis of advanced materials, including polymers and coordination complexes. This compound can be utilized in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 5-Bromo-1-(cyclopentylmethyl)-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, leading to inhibition or activation of biological processes. The bromine atom and cyclopentylmethyl group can influence the compound’s binding affinity and selectivity towards its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-1H-1,2,4-triazole: Lacks the cyclopentylmethyl group, making it less hydrophobic.
1-(Cyclopentylmethyl)-1H-1,2,4-triazole: Lacks the bromine atom, which may affect its reactivity and biological activity.
5-Chloro-1-(cyclopentylmethyl)-1H-1,2,4-triazol-3-amine: Similar structure but with a chlorine atom instead of bromine, which can influence its chemical properties.
Uniqueness
The presence of both the bromine atom and the cyclopentylmethyl group in 5-Bromo-1-(cyclopentylmethyl)-1H-1,2,4-triazol-3-amine makes it unique. The bromine atom can enhance the compound’s reactivity, while the cyclopentylmethyl group can increase its hydrophobicity and influence its biological activity.
Propriétés
Formule moléculaire |
C8H13BrN4 |
|---|---|
Poids moléculaire |
245.12 g/mol |
Nom IUPAC |
5-bromo-1-(cyclopentylmethyl)-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C8H13BrN4/c9-7-11-8(10)12-13(7)5-6-3-1-2-4-6/h6H,1-5H2,(H2,10,12) |
Clé InChI |
PZZVQWBKORNGFT-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)CN2C(=NC(=N2)N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl methyl(1H-pyrrolo[2,3-b]pyridin-4-yl)carbamate](/img/structure/B13082431.png)




![1-Phenyl-1'-(pyridin-2-ylmethyl)spiro[indoline-3,4'-piperidin]-2-one](/img/structure/B13082470.png)



![2-Ethyl-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5,7-dione](/img/structure/B13082494.png)




